1-(cyclopropanesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
Description
1-(Cyclopropanesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is a synthetic compound featuring a piperazine core substituted with a cyclopropanesulfonyl group and a pyrazolo[1,5-a]pyridine-3-carbonyl moiety. This hybrid structure combines the conformational rigidity of cyclopropane with the aromatic heterocyclic properties of pyrazolo[1,5-a]pyridine, making it a candidate for diverse biological applications, including antiviral or enzyme-targeted therapies .
Properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-pyrazolo[1,5-a]pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c20-15(13-11-16-19-6-2-1-3-14(13)19)17-7-9-18(10-8-17)23(21,22)12-4-5-12/h1-3,6,11-12H,4-5,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWCVIHOCSERAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(cyclopropanesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a cyclopropanesulfonyl group, a pyrazolo[1,5-a]pyridine moiety, and a piperazine ring, suggest diverse biological activities. This article reviews the compound's synthesis, structural characterization, and biological activity based on various research findings.
- Molecular Formula : C15H18N4O3S
- Molecular Weight : 334.4 g/mol
- Purity : Typically ≥ 95% .
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its anticancer properties and its potential as an inhibitor of specific protein kinases.
Anticancer Activity
Research has indicated that derivatives of pyrazolo compounds exhibit notable anticancer effects. For instance, studies have shown that related pyrazolo compounds can inhibit cancer cell proliferation in various human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia) . However, specific studies on this compound have not yet demonstrated significant cytotoxicity against these cell lines within tested concentrations.
Protein Kinase Inhibition
The compound has been evaluated for its ability to inhibit protein kinases, particularly CDK2/cyclin E and Abl kinase. Previous studies indicated that while some pyrazolo derivatives can effectively inhibit these kinases, this compound did not show similar inhibitory effects in preliminary assays . This suggests that modifications to the structure may be necessary to enhance its kinase inhibitory capabilities.
Case Studies and Research Findings
Structural Characterization
The structural characterization of the compound has been conducted using various methods:
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s uniqueness lies in its substituents:
- Cyclopropanesulfonyl group : Enhances metabolic stability and modulates electronic properties compared to acyl or aryl groups.
Key Analogues :
1-(Cyclopropanesulfonyl)-4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazine (CAS: 1219913-65-1)
- Replaces pyrazolo[1,5-a]pyridine with a triazole ring.
- Lower molecular weight (361.42 vs. ~404.47) and altered solubility due to the triazole’s polar nature .
Pyrazolo[1,5-a]pyrimidine Derivatives (e.g., Compound 44 in )
Physicochemical and Pharmacokinetic Properties
<sup>a</sup>LogP values estimated using fragment-based methods.
Comparison with Analogues :
- Triazole Derivative () : Uses 2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride instead.
- Chloropyridine Derivative () : Employs 2-chloropyridine-3-carbonyl chloride, requiring halogen-specific coupling conditions.
Research Findings and Limitations
Advantages :
- Limitations: Limited solubility due to the hydrophobic cyclopropane ring. No direct in vivo data available; activity inferred from structural analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
